molecular formula C9H11FN2O2 B8025927 Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine

Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine

Cat. No.: B8025927
M. Wt: 198.19 g/mol
InChI Key: LDYLVCYVZYPUJK-UHFFFAOYSA-N
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Description

Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine is an organic compound that features a fluorine and nitro group attached to a phenyl ring, with an ethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine typically involves the following steps:

    Reductive Amination: The final step involves the reductive amination of the fluoronitrobenzene derivative with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using agents like iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction: Iron powder, hydrochloric acid, or sodium dithionite.

Major Products

    Reduction: Conversion of the nitro group to an amine results in Ethyl[(2-fluoro-6-aminophenyl)methyl]amine.

    Substitution: Replacement of the fluorine atom with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological pathways involving nitro and fluoro groups.

Mechanism of Action

The mechanism by which Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluoro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl[(2-chloro-6-nitrophenyl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl[(2-fluoro-4-nitrophenyl)methyl]amine: Similar structure but with the nitro group in a different position.

Uniqueness

Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine is unique due to the specific positioning of the fluorine and nitro groups, which can significantly affect its chemical reactivity and biological activity. The combination of these substituents can lead to distinct electronic properties and interactions with biological targets.

Properties

IUPAC Name

N-[(2-fluoro-6-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-2-11-6-7-8(10)4-3-5-9(7)12(13)14/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYLVCYVZYPUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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